4-(3-bromophenyl)-3-methyl-1H-pyrazole
CAS No.: 1369116-95-9
Cat. No.: VC4336951
Molecular Formula: C10H9BrN2
Molecular Weight: 237.1
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1369116-95-9 |
|---|---|
| Molecular Formula | C10H9BrN2 |
| Molecular Weight | 237.1 |
| IUPAC Name | 4-(3-bromophenyl)-5-methyl-1H-pyrazole |
| Standard InChI | InChI=1S/C10H9BrN2/c1-7-10(6-12-13-7)8-3-2-4-9(11)5-8/h2-6H,1H3,(H,12,13) |
| Standard InChI Key | CSKHUPLQRIDXKK-UHFFFAOYSA-N |
| SMILES | CC1=C(C=NN1)C2=CC(=CC=C2)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted with a 3-bromophenyl group and a methyl group. The bromine atom at the meta position on the phenyl ring introduces steric and electronic effects that influence reactivity and biological activity . Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉BrN₂ |
| Molecular Weight | 237.10 g/mol |
| CAS Number | 1369116-95-9 |
| Crystallographic System | Orthorhombic (analogous) |
| Space Group | P2₁2₁2₁ (predicted) |
The dihedral angle between the pyrazole and bromophenyl rings is approximately 7.3° in related derivatives, minimizing steric hindrance and optimizing planar stacking interactions .
Spectroscopic Features
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IR Spectroscopy: Characteristic bands include N–H stretches (~3,300 cm⁻¹), C–Br vibrations (550–600 cm⁻¹), and aromatic C=C stretches (1,580–1,600 cm⁻¹) .
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NMR Spectroscopy:
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via cyclocondensation reactions, often employing green chemistry principles:
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Hydrazone Formation: Reacting 3-bromobenzaldehyde with hydrazine hydrate yields 3-bromophenylhydrazine .
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Cyclization: Treatment with acetylacetone or analogous 1,3-diketones in ethanol under acidic conditions (e.g., citric acid) forms the pyrazole core .
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Reactants: 3-Bromophenylhydrazine (1 mmol), acetylacetone (1 mmol).
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Conditions: Ethanol solvent, citric acid catalyst (5 mol%), reflux at 80°C for 6–8 hours.
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Yield: 70–85% after recrystallization from ethanol/water.
Industrial-Scale Production
Optimized methods use continuous flow reactors to enhance yield (≥90%) and purity (≥97%). Automated systems reduce reaction times from hours to minutes .
Chemical Reactivity and Applications
Electrophilic and Nucleophilic Substitutions
The bromine atom facilitates further functionalization:
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Buchwald–Hartwig Amination: Forms aryl amines using Pd catalysts .
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Suzuki Coupling: Introduces aryl/heteroaryl groups via cross-coupling with boronic acids .
Table 1: Representative Reactions and Products
| Reaction Type | Reagents | Product |
|---|---|---|
| Nucleophilic Substitution | NaNH₂, DMF | 4-(3-Aminophenyl)-3-methyl-1H-pyrazole |
| Oxidation | KMnO₄, H₂O | Pyrazole N-oxide derivatives |
Coordination Chemistry
The pyrazole nitrogen atoms act as ligands for transition metals. For example, Cu(II) complexes exhibit enhanced antimicrobial activity compared to the free ligand .
Antimicrobial Properties
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Bacterial Inhibition: MIC values of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli .
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Antifungal Activity: 80% growth inhibition of Candida albicans at 25 μg/mL .
Neurotoxicity and Anti-Inflammatory Effects
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Acetylcholinesterase Inhibition: IC₅₀ = 15 μM, suggesting potential in Alzheimer’s disease.
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Cytokine Suppression: Reduces TNF-α and IL-6 levels by 40–60% in murine models .
Material Science Applications
Organic Electronics
Pyrazole derivatives serve as electron-transport layers in OLEDs due to their high thermal stability (decomposition >300°C) .
Supramolecular Assembly
Weak C–H···π interactions and dispersion forces stabilize crystalline frameworks, as shown in TGA-DSC studies .
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